molecular formula C24H18FNO5 B11291078 methyl 2-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate

methyl 2-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate

Cat. No.: B11291078
M. Wt: 419.4 g/mol
InChI Key: VDHQCESARMSSIK-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a fluorophenyl group, an isochromenone moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Isochromenone Core: The isochromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzaldehyde and a β-keto ester, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Coupling with Benzoate Ester: The final step involves coupling the isochromenone derivative with methyl 2-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate
  • Methyl 2-({[3-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate
  • Methyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate

Uniqueness

The presence of the fluorophenyl group in methyl 2-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate imparts unique electronic properties, making it distinct from its analogs with different substituents

Properties

Molecular Formula

C24H18FNO5

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 2-[[3-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]benzoate

InChI

InChI=1S/C24H18FNO5/c1-30-23(28)19-4-2-3-5-20(19)26-22(27)15-8-11-18-16(12-15)13-21(31-24(18)29)14-6-9-17(25)10-7-14/h2-12,21H,13H2,1H3,(H,26,27)

InChI Key

VDHQCESARMSSIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)F

Origin of Product

United States

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